Home > Products > Screening Compounds P104216 > N-Acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu
N-Acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu -

N-Acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu

Catalog Number: EVT-10901492
CAS Number:
Molecular Formula: C32H46N5O17P
Molecular Weight: 803.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Acetyl-O-phosphono-Tyrosine-Glutamate-Glutamate-Isoleucine-Glutamate is a synthetic compound that incorporates several amino acids modified with an N-acetyl group and a phosphono group. This compound is significant in biochemical research, particularly in studies involving protein interactions and signaling pathways. It is classified as a phosphopeptide, which plays a crucial role in cellular processes by mimicking phosphorylated proteins.

Source

The compound can be synthesized through various chemical methods, particularly solid-phase peptide synthesis, which allows for the precise assembly of amino acid sequences. The synthesis techniques often involve coupling reactions that facilitate the formation of peptide bonds between the constituent amino acids.

Classification

N-Acetyl-O-phosphono-Tyrosine-Glutamate-Glutamate-Isoleucine-Glutamate falls under the category of modified peptides, specifically phosphopeptides. These compounds are characterized by the presence of phosphate groups which can influence their biological activity and interactions with proteins.

Synthesis Analysis

Methods

The synthesis of N-Acetyl-O-phosphono-Tyrosine-Glutamate-Glutamate-Isoleucine-Glutamate typically employs solid-phase peptide synthesis techniques. Key steps include:

  1. Resin Preparation: A suitable resin is chosen to anchor the first amino acid, which is typically protected to prevent unwanted reactions.
  2. Amino Acid Coupling: Each subsequent amino acid is added sequentially through coupling reactions, often using activating agents like Dicyclohexylcarbodiimide (DCC) or 1-Hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.
  3. Phosphorylation: The introduction of the phosphono group can be achieved through specific reagents such as phosphoric acid derivatives or phosphonylating agents.
  4. Deprotection: After the assembly of the peptide chain, protective groups are removed to yield the final product.

Technical Details

The synthesis may involve multiple steps, including purification processes such as High-Performance Liquid Chromatography (HPLC) to ensure the purity and yield of the final compound. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and composition of the synthesized peptide.

Molecular Structure Analysis

Structure

The molecular structure of N-Acetyl-O-phosphono-Tyrosine-Glutamate-Glutamate-Isoleucine-Glutamate consists of a sequence of amino acids linked by peptide bonds, with specific modifications at certain residues:

Data

The molecular formula for this compound can be represented as C39H50N5O19PC_{39}H_{50}N_{5}O_{19}P, with a molecular weight of approximately 923.82 g/mol. The structural representation includes functional groups that are critical for its biological activity.

Chemical Reactions Analysis

Reactions

N-Acetyl-O-phosphono-Tyrosine-Glutamate-Glutamate-Isoleucine-Glutamate can participate in various chemical reactions typical for peptides:

  1. Hydrolysis: Under acidic or basic conditions, peptide bonds can be hydrolyzed, leading to the breakdown of the compound into its constituent amino acids.
  2. Phosphorylation/Dephosphorylation: The phosphono group can undergo further modifications, influencing its interaction with enzymes and receptors.
  3. Ligand Binding: The compound can act as a ligand in receptor binding assays, particularly due to its phosphorylated tyrosine residue.

Technical Details

Each reaction's efficiency and outcome depend on factors such as pH, temperature, and the presence of catalysts or inhibitors that may influence enzymatic activity.

Mechanism of Action

Process

N-Acetyl-O-phosphono-Tyrosine-Glutamate-Glutamate-Isoleucine-Glutamate functions primarily by mimicking phosphorylated proteins involved in signaling pathways. Its mechanism involves:

  1. Binding to Protein Domains: The phosphorylated tyrosine residue can bind to Src homology 2 (SH2) domains in various signaling proteins, triggering downstream signaling cascades.
  2. Influencing Protein Interactions: By altering conformations and affinities for other proteins, this compound can modulate cellular responses such as proliferation, differentiation, or apoptosis.

Data

Studies have shown that compounds similar to N-Acetyl-O-phosphono-Tyrosine-Glutamate-Glutamate-Isoleucine-Glutamate exhibit varying affinities for SH2 domains, which are critical for understanding their biological roles.

Physical and Chemical Properties Analysis

Physical Properties

N-Acetyl-O-phosphono-Tyrosine-Glutamate-Glutamate-Isoleucine-Glutamate is typically found as a white powder or crystalline solid. It is soluble in polar solvents such as water and dimethyl sulfoxide (DMSO), which facilitates its use in biological assays.

Chemical Properties

The presence of both acetyl and phosphono groups contributes to its reactivity and stability under physiological conditions. The compound's stability may vary depending on environmental factors such as temperature and pH levels.

Applications

Scientific Uses

N-Acetyl-O-phosphono-Tyrosine-Glutamate-Glutamate-Isoleucine-Glutamate has several applications in scientific research:

  1. Biochemical Assays: Used as a tool for studying protein-protein interactions and signaling pathways.
  2. Drug Development: Potentially serves as a lead compound for designing inhibitors targeting specific kinases or phosphatases.
  3. Cellular Studies: Employed in studies examining cellular responses to growth factors or hormones due to its role in mimicking phosphorylated states.
Introduction to SH2 Domain-Targeted Therapeutic Strategies

Historical Development of Phosphopeptide Ligands in SH2 Domain Research

The rational design of SH2 domain inhibitors originated in the early 1990s with the identification of physiological phosphorylation sites in Src kinase substrates. Seminal work by Gilmer and colleagues (1994) demonstrated that phosphopeptides mimicking autophosphorylation sites could competitively inhibit SH2 domain interactions. Their systematic optimization of the Glu-Glu-Ile-Glu (EEIE) motif C-terminal to phosphotyrosine yielded N-Acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu, which exhibited a half-maximal inhibitory concentration (IC₅₀) of 1 μM against the Src SH2 domain—representing a 100-fold improvement over earlier peptide sequences [1]. This advance established key structure-activity principles:

  • Phosphotyrosine Mimetics: Replacement of hydrolytically labile phosphate esters with stable phosphonate groups (O-phosphono-Tyr) maintained high-affinity SH2 binding while conferring metabolic stability [1].
  • C-Terminal Optimization: The Glu-Glu-Ile-Glu sequence maximized interactions with the βD-binding pocket of the Src SH2 domain, with the isoleucine residue contributing critical hydrophobic contacts [1].
  • N-Terminal Protection: Acetylation of the N-terminus enhanced cellular permeability and reduced susceptibility to aminopeptidases [1].

Table 1: Evolution of Src SH2 Domain Phosphopeptide Ligands

CompoundSequence/ModificationsSrc SH2 IC₅₀Key Innovations
Natural phosphoprotein siteTyr(P)-Glu-Glu-Ile-Glu~100 μMNative recognition motif
First-generation ligandTyr(P)-Glu-Glu-Ile-Glu10 μMIsolated phosphopeptide
N-Acetyl-O-phosphono-Tyr-Glu-Glu-Ile-GluAc-Tyr(PO₃H₂)-Glu-Glu-Ile-Glu1 μMN-acetylation; phosphonate stabilization
Dipeptide mimeticTyr(PO₃H₂)-Glu dipentylamide0.8 μMReduced peptide backbone; lipophilic tails [2]

Subsequent research focused on minimizing peptide character while retaining affinity. Pacofsky and colleagues (1998) developed dipeptide analogs such as N-Acetyl-O-phosphono-Tyr-Glu dipentylamide, which replaced the C-terminal Glu-Glu-Ile with a single Glu modified with lipophilic dipentylamide groups. This achieved comparable potency (IC₅₀ = 0.8 μM) through enhanced hydrophobic interactions with the SH2 domain [2] [4]. Further innovations included non-phosphopeptide inhibitors, as exemplified by Park and colleagues (2002), who identified pTyr-mimicking scaffolds that bound the SH2 domain without phosphate groups, thereby addressing bioavailability limitations of phosphonate-containing compounds [1].

Role of Src Family Kinases in Cellular Signaling Pathophysiology

Src family kinases (SFKs) comprise 11 non-receptor tyrosine kinases (e.g., Src, Yes, Fyn, Lyn) that share conserved modular domains: an N-terminal SH4 domain mediating membrane localization, a unique domain conferring isoform specificity, SH3 and SH2 domains for protein interactions, and a C-terminal catalytic (SH1) domain. SFKs transition between inactive (folded) and active (open) conformations regulated by phosphorylation of Tyr530 (C-terminal tail) and Tyr419 (activation loop). The SH2 domain maintains autoinhibition by intramolecularly binding pTyr530, while pathological activation occurs when this interaction is displaced by competing pTyr ligands from dysregulated signaling complexes [4].

SFKs drive pathophysiology through phosphorylation of substrates at focal adhesions, cytoskeletal junctions, and receptor complexes:

  • Focal Adhesion Kinase (FAK): Autophosphorylation of FAK at Tyr397 creates a high-affinity site for Src SH2 domain binding. Subsequent Src-mediated phosphorylation of FAK at Tyr576/577 maximizes FAK kinase activity, promoting metastasis through integrin-mediated migration [4].
  • Paxillin: Src phosphorylates paxillin at Tyr31/Tyr118, facilitating Crk-associated substrate (CAS) recruitment and actin cytoskeleton remodeling. This process is hijacked in invasive cancers [4].
  • Receptor Tyrosine Kinases (RTKs): SFKs directly phosphorylate epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor (PDGFR), amplifying mitogenic signaling and resistance to receptor-targeted therapies [1] [4].

Table 2: Key Pathological Substrates of Src Family Kinases

SubstratePhosphorylation Site(s)Functional ConsequenceDisease Link
Focal adhesion kinase (FAK)Tyr397, Tyr576/577Enhanced kinase activity; integrin-mediated migrationMetastatic carcinoma
PaxillinTyr31, Tyr118Actin cytoskeleton remodeling; focal adhesion turnoverInvasion in breast/glioblastoma
EGFRTyr845, Tyr1101Sustained receptor activation; downstream MAPK/PI3K signalingChemoresistance in lung cancer
p190 RhoGAPTyr1105Inactivation of Rho GTPase; loss of adhesion controlTumor cell dissemination

N-Acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu exhibits therapeutic potential by specifically disrupting SFK SH2 domain interactions with these substrates. It blocks Src association with activated EGFR (Tyr1068 phosphorylation site) and FAK (Tyr397 site) by occupying the pTyr-binding cleft and adjacent hydrophobic pocket of the SH2 domain [1]. This prevents recruitment of Src to signaling complexes at membranes and focal adhesions, thereby inhibiting downstream oncogenic cascades without direct kinase inhibition. The compound’s selectivity arises from its optimal fit within the Src SH2 binding groove, which differs in depth and electrostatic properties among SFK members [4].

SFK-targeted phosphopeptides face challenges including cellular delivery and proteolytic stability. Contemporary strategies explore constrained peptidomimetics (e.g., macrocycles) and nanoparticle conjugates to enhance bioavailability while retaining SH2 domain specificity—a prerequisite for targeting SFK-driven malignancies without compensatory signaling from related kinases [1] [4].

Properties

Product Name

N-Acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu

IUPAC Name

2-[[2-[[2-[[2-[[2-acetamido-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid

Molecular Formula

C32H46N5O17P

Molecular Weight

803.7 g/mol

InChI

InChI=1S/C32H46N5O17P/c1-4-16(2)27(31(48)36-22(32(49)50)11-14-26(43)44)37-29(46)21(10-13-25(41)42)34-28(45)20(9-12-24(39)40)35-30(47)23(33-17(3)38)15-18-5-7-19(8-6-18)54-55(51,52)53/h5-8,16,20-23,27H,4,9-15H2,1-3H3,(H,33,38)(H,34,45)(H,35,47)(H,36,48)(H,37,46)(H,39,40)(H,41,42)(H,43,44)(H,49,50)(H2,51,52,53)

InChI Key

QQEKQSBIEKQXQS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.